1-(1H-1,2,4-triazol-1-yl)propan-2-one
Overview
Description
1-(1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its ability to form hydrogen bonds and interact with various biological targets .
Mechanism of Action
Target of Action
The primary target of 1-(1H-1,2,4-triazol-1-yl)propan-2-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. By interacting with this enzyme, the compound can potentially influence these processes.
Mode of Action
The compound’s interaction with its target is likely facilitated by the 1,2,4-triazole ring present in its structure . This heterocyclic ring, containing three nitrogen atoms, can form hydrogen bonds with different targets, thereby enhancing the compound’s interaction with the aromatase enzyme .
Pharmacokinetics
It is noted that the presence of the 1,2,4-triazole ring in the compound’s structure can improve its pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
The compound has been evaluated for its cytotoxic activities against various human cancer cell lines . Certain derivatives of this compound have shown promising cytotoxic activity, particularly against the Hela cell line . This suggests that the compound’s action could result in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
1-(1H-1,2,4-triazol-1-yl)propan-2-one plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The nitrogen atoms in the triazole ring bind to the iron in the heme moiety of cytochrome P450, inhibiting its activity . This interaction can lead to the modulation of metabolic pathways and the alteration of drug metabolism.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can lead to changes in the metabolism of drugs and other substrates. Furthermore, it can interact with proteins involved in cell signaling pathways, leading to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it may lead to adverse effects, including liver toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those mediated by cytochrome P450 enzymes. It interacts with these enzymes, leading to the inhibition of their activity and subsequent changes in metabolic flux. This can result in altered levels of metabolites and modulation of metabolic pathways . The compound’s interaction with cofactors, such as heme, further influences its role in metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins . This can affect its overall activity and function within the organism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with cytochrome P450 enzymes localizes it to the endoplasmic reticulum, where these enzymes are predominantly found . This localization is essential for its inhibitory effects on enzyme activity and subsequent biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one can be achieved through several methods. One common method involves the reaction of 1,2,4-triazole with an appropriate ketone under basic conditions. For example, the reaction of 1,2,4-triazole with acetone in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(1H-1,2,4-triazol-1-yl)propan-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone: An intermediate in the production of fluconazole, a well-known antifungal agent.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Studied for its anticancer properties.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAZRGCNSUQWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512219 | |
Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64882-52-6 | |
Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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